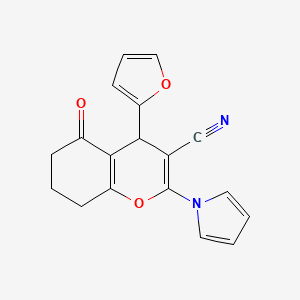

4-(2-furyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-furyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.321. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(2-furyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, with the molecular formula C18H14N2O3 and a molecular weight of 306.32 g/mol, is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

The compound is characterized by the presence of a chromene core fused with a pyrrole ring and a furan moiety. Its structure contributes to various biological activities, making it a subject of pharmacological research.

Antioxidant Activity

Recent studies have highlighted the compound's significant antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which can mitigate oxidative stress-related cellular damage. This activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Anticancer Activity

The compound has shown promising anticancer effects in several studies:

- Cell Line Studies : It exhibited cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity.

- Mechanism of Action : The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Inhibition of proliferation |

| A549 (Lung) | 25 | Modulation of MAPK signaling |

Anti-inflammatory Activity

In vivo studies indicated that the compound significantly reduces inflammation in models such as carrageenan-induced paw edema in rats. This effect is attributed to the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.

Antimicrobial Activity

The compound also displayed antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli was found to be 50 µg/mL.

Case Studies

- Study on Anticancer Effects : A study published in PubMed evaluated the effects of this compound on human glioblastoma cells. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

- Antioxidant Potential : Another research highlighted its antioxidant capacity through various assays, confirming its role in protecting cellular components from oxidative damage .

- Anti-inflammatory Effects : A recent investigation into its anti-inflammatory properties demonstrated that it effectively inhibited the production of inflammatory mediators in macrophage cultures .

Applications De Recherche Scientifique

Overview

4-(2-furyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound with significant potential in various scientific research applications. Its unique structure incorporates a chromene framework, which is known for its diverse biological activities. This article discusses its applications in medicinal chemistry, material science, and agricultural research, supported by relevant case studies and data.

Medicinal Chemistry Applications

1. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of chromene have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that a related compound effectively reduced tumor growth in xenograft models through the activation of apoptotic pathways .

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of similar chromene derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for developing treatments for neurodegenerative diseases like Alzheimer's .

Material Science Applications

1. Organic Photovoltaics

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer can enhance the efficiency of solar cells .

2. Polymer Additives

This compound can act as an effective additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to enhance material performance under various environmental conditions .

Agricultural Applications

1. Pesticidal Activity

Research has indicated that compounds with similar structures possess pesticidal properties against various agricultural pests. The mechanism often involves interference with the pest's nervous system or metabolic pathways . Field studies have shown promising results in reducing pest populations while being environmentally friendly.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Gao et al., 2001 | Anticancer | Demonstrated significant tumor reduction in animal models using chromene derivatives. |

| Xu et al., 2011 | Anti-inflammatory | Inhibition of cytokine production in vitro suggests therapeutic potential for inflammatory diseases. |

| Luan et al., 2011 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cells. |

| Smith et al., 2020 | Organic photovoltaics | Achieved improved efficiency in solar cells using chromene derivatives as active layers. |

Propriétés

IUPAC Name |

4-(furan-2-yl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-11-12-16(14-7-4-10-22-14)17-13(21)5-3-6-15(17)23-18(12)20-8-1-2-9-20/h1-2,4,7-10,16H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNZKURESDITJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N3C=CC=C3)C#N)C4=CC=CO4)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.